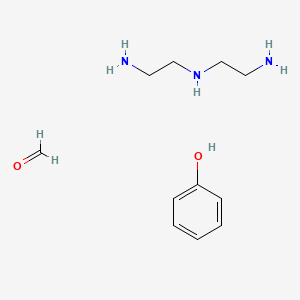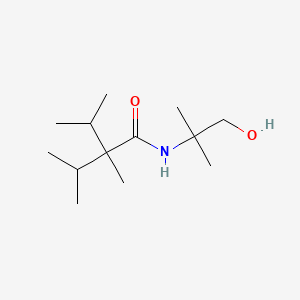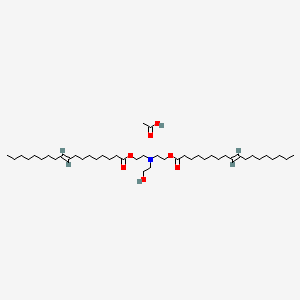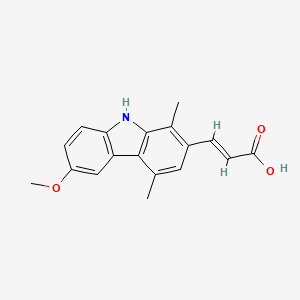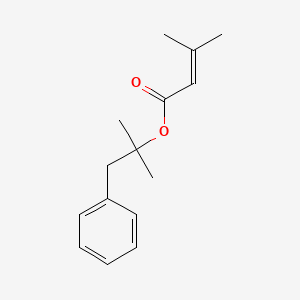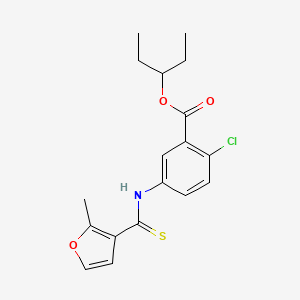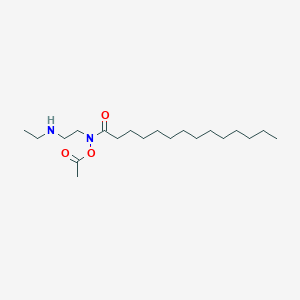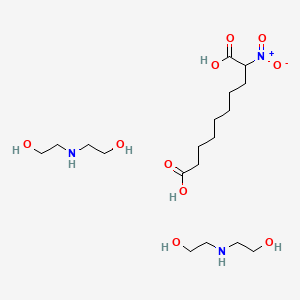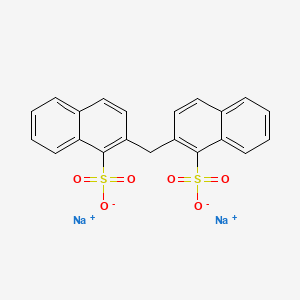
Disodium 2,2'-methylenebisnaphthalenesulphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Disodium 2,2’-methylenebisnaphthalenesulphonate is an organic compound with the molecular formula C21H14Na2O6S2. It is commonly used as a dispersing agent in various industrial applications due to its excellent solubility in water and its ability to stabilize suspensions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of disodium 2,2’-methylenebisnaphthalenesulphonate typically involves the sulfonation of methylenebisnaphthalene. The reaction is carried out in the presence of sulfuric acid, followed by neutralization with sodium hydroxide to form the disodium salt .
Industrial Production Methods: In industrial settings, the production of disodium 2,2’-methylenebisnaphthalenesulphonate involves large-scale sulfonation reactors where methylenebisnaphthalene is treated with sulfuric acid under controlled temperature and pressure conditions. The resulting sulfonic acid is then neutralized with sodium hydroxide to yield the final product .
Chemical Reactions Analysis
Types of Reactions: Disodium 2,2’-methylenebisnaphthalenesulphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate groups to sulfinates.
Substitution: The sulfonate groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon and specific solvents.
Major Products Formed:
Oxidation: Sulfone derivatives.
Reduction: Sulfinate derivatives.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
Disodium 2,2’-methylenebisnaphthalenesulphonate has a wide range of applications in scientific research:
Chemistry: Used as a dispersing agent in the synthesis of dyes and pigments.
Biology: Employed in the preparation of biological stains and markers.
Medicine: Investigated for its potential use in drug delivery systems due to its solubility and stability.
Industry: Utilized in the production of concrete additives, rubber stabilizers, and leather tanning agents.
Mechanism of Action
The mechanism of action of disodium 2,2’-methylenebisnaphthalenesulphonate involves its ability to interact with various molecular targets through its sulfonate groups. These interactions can stabilize suspensions, enhance solubility, and facilitate the dispersion of particles in aqueous solutions. The compound’s molecular targets include proteins, enzymes, and other macromolecules, which it can bind to and modify their activity .
Comparison with Similar Compounds
Disodium methylenebis (naphthalenesulfonate): Similar in structure and used for similar applications.
Disodium dinaphthylmethanedisulfonate: Another related compound with comparable properties.
Disodium methylenedinaphthalenesulfonate: Shares similar uses in industrial applications.
Uniqueness: Disodium 2,2’-methylenebisnaphthalenesulphonate is unique due to its specific molecular structure, which provides optimal dispersing properties and stability in various chemical environments. Its ability to interact with a wide range of molecular targets makes it particularly valuable in diverse scientific and industrial applications .
Properties
CAS No. |
94481-50-2 |
|---|---|
Molecular Formula |
C21H14Na2O6S2 |
Molecular Weight |
472.4 g/mol |
IUPAC Name |
disodium;2-[(1-sulfonatonaphthalen-2-yl)methyl]naphthalene-1-sulfonate |
InChI |
InChI=1S/C21H16O6S2.2Na/c22-28(23,24)20-16(11-9-14-5-1-3-7-18(14)20)13-17-12-10-15-6-2-4-8-19(15)21(17)29(25,26)27;;/h1-12H,13H2,(H,22,23,24)(H,25,26,27);;/q;2*+1/p-2 |
InChI Key |
DWHOIYXAMUMQTI-UHFFFAOYSA-L |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2S(=O)(=O)[O-])CC3=C(C4=CC=CC=C4C=C3)S(=O)(=O)[O-].[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Octanamide, N-[5-[(aminodithioxoethyl)amino]-4-methylpentyl]-](/img/structure/B12672418.png)
